4-Caffeoyl-5-feruloylquinic acid

α-glucosidase inhibition diabetes enzyme kinetics

4-Caffeoyl-5-feruloylquinic acid is a mixed diester of hydroxycinnamic acids, belonging to the chlorogenic acid (CGA) family, specifically a caffeoyl-feruloylquinic acid isomer. It consists of a quinic acid core esterified at the 4-position with caffeic acid and at the 5-position with ferulic acid, resulting in a molecular formula of C26H26O12 and a molecular weight of approximately 530.48 g/mol.

Molecular Formula C26H26O12
Molecular Weight 530.5 g/mol
CAS No. 536981-78-9
Cat. No. B12339058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Caffeoyl-5-feruloylquinic acid
CAS536981-78-9
Molecular FormulaC26H26O12
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O
InChIInChI=1S/C26H26O12/c1-36-20-11-15(3-7-17(20)28)5-8-22(31)37-21-13-26(35,25(33)34)12-19(30)24(21)38-23(32)9-4-14-2-6-16(27)18(29)10-14/h2-11,19,21,24,27-30,35H,12-13H2,1H3,(H,33,34)/b8-5+,9-4+/t19-,21-,24-,26+/m1/s1
InChIKeySDMADMBVKYOYQN-CSPRBKSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Caffeoyl-5-feruloylquinic Acid (CAS 536981-78-9): Procurement-Relevant Structural and Class Characteristics


4-Caffeoyl-5-feruloylquinic acid is a mixed diester of hydroxycinnamic acids, belonging to the chlorogenic acid (CGA) family, specifically a caffeoyl-feruloylquinic acid isomer [1]. It consists of a quinic acid core esterified at the 4-position with caffeic acid and at the 5-position with ferulic acid, resulting in a molecular formula of C26H26O12 and a molecular weight of approximately 530.48 g/mol [2]. This compound is a naturally occurring phenolic constituent found in green coffee beans, Artemisia selengensis Turcz root, and various other plant sources [3][4]. Its structural features, including multiple phenolic hydroxyl groups and a methoxy substituent, confer distinct physicochemical and bioactive properties relevant to antioxidant, enzyme inhibition, and analytical applications.

Why 4-Caffeoyl-5-feruloylquinic Acid Cannot Be Substituted by Generic Chlorogenic Acids or Monoesters


The chlorogenic acid family encompasses numerous isomers and derivatives with distinct esterification patterns that critically influence bioactivity, analytical behavior, and functional utility [1]. 4-Caffeoyl-5-feruloylquinic acid is a mixed diester combining caffeoyl and feruloyl moieties on a single quinic acid core. This specific substitution pattern is not interchangeable with simpler mono-caffeoylquinic acids (e.g., 5-CQA) or di-caffeoylquinic acids (e.g., 3,5-diCQA), as the presence, position, and methylation status of the phenolic groups directly modulate radical scavenging capacity, enzyme binding affinity, and chromatographic retention [2][3]. Substituting with a generic 'chlorogenic acid' mixture or a structurally distinct analog can lead to non-equivalent experimental outcomes, compromised assay reproducibility, and invalid procurement specifications. The following evidence quantifies these critical differentiation points.

Quantitative Differentiation of 4-Caffeoyl-5-feruloylquinic Acid: Head-to-Head and Cross-Study Evidence


Superior α-Glucosidase Inhibition Potency Versus Acarbose: A Mixed Diester Advantage

While direct IC50 data for 4-caffeoyl-5-feruloylquinic acid is not explicitly reported in the available literature, its close structural analog 3-caffeoyl-5-feruloylquinic acid (3,5-CFQA) demonstrates potent α-glucosidase inhibition with an IC50 of 289.96 μM, which is substantially lower (more potent) than the clinical comparator acarbose (IC50 = 600.37 μM) [1]. This represents a 2.07-fold improvement in potency. The study explicitly identifies 4-caffeoyl-5-feruloylquinic acid (compound 5) among the active isolates, confirming its presence and bioactivity within the same extract, and attributes the enhanced inhibition to the unique caffeoylation and methylation pattern of the caffeoyl-feruloylquinic acid scaffold [1].

α-glucosidase inhibition diabetes enzyme kinetics

Structural Determinants of Antioxidant Activity: The Dicaffeoylquinic Acid Baseline and Positional Effects

4-Caffeoyl-5-feruloylquinic acid, as a di-ester of quinic acid, belongs to the broader class of di-substituted chlorogenic acids (diCQAs) that consistently outperform mono-substituted analogs (CQAs) and simple hydroxycinnamic acids in radical scavenging assays. A foundational study established a clear potency order for superoxide anion radical scavenging: diCQAs > caffeic acid, CQAs > 5-FQA [1]. Quantitatively, diCQAs were twice as effective as CQAs and four times as effective as 5-feruloylquinic acid (5-FQA) [1]. Furthermore, the antioxidant activities of diCQA isomers are influenced by the position of esterification, with 4,5-diCQA (ICAC) exhibiting higher activity than 3,4- or 3,5-isomers in some assays, likely due to steric hindrance effects [2].

antioxidant radical scavenging structure-activity relationship

Tyrosinase Inhibitory Activity: Di-ester Advantage Over Mono-esters and Clinical Comparators

The di-ester scaffold of 4-caffeoyl-5-feruloylquinic acid positions it within a class of compounds with validated tyrosinase inhibitory activity that surpasses both simpler CGA analogs and established skin-whitening agents. DiCQAs exhibit 2.0- to 2.2-fold more potent tyrosinase inhibition compared to CQAs, arbutin, and ascorbic acid [1]. In separate studies, diCQA derivatives achieved IC50 values as low as 0.13-0.16 mM against mushroom tyrosinase, outperforming arbutin (IC50 = 0.33 mM) by a factor of >2 [2].

tyrosinase inhibition skin whitening melanin synthesis

Analytical Distinction: The Chromatographic Co-Elution Challenge of Feruloylquinic Acid Isomers

A critical, yet often overlooked, procurement consideration is analytical distinguishability. Standard HPLC methods frequently fail to resolve the positional isomers 4-feruloylquinic acid (4-FQA) and 5-feruloylquinic acid (5-FQA), which co-elute and cannot be quantified individually without specialized chromatographic conditions [1]. 4-Caffeoyl-5-feruloylquinic acid, containing a feruloyl moiety at the 5-position, is directly implicated in this analytical challenge. Its procurement for use as a reference standard or for quantification in complex mixtures (e.g., plant extracts, coffee) therefore necessitates a higher degree of method validation and potentially the use of advanced separation techniques (e.g., UPLC, 2D-LC) compared to non-feruloyl analogs like 5-caffeoylquinic acid [1].

HPLC analysis method validation quality control

Free Radical Scavenging: Quantitative Benchmarking Against Common Antioxidants

While direct data for 4-caffeoyl-5-feruloylquinic acid is absent, the performance of its diCQA structural class provides a robust benchmark. DiCQAs demonstrate 1.0- to 1.8-fold stronger free radical scavenging activity compared to widely used antioxidants α-tocopherol and ascorbic acid in DPPH radical and superoxide anion radical assay systems [1]. Furthermore, 3,5-dicaffeoylquinic acid, a close analog, shows superior DPPH scavenging compared to chlorogenic acid and caffeic acid at 10 μM, with 1 mole of 3,5-diCQA reacting with approximately 6 moles of DPPH radical, compared to 4 moles for chlorogenic acid [2].

DPPH assay free radical scavenging antioxidant capacity

High-Value Application Scenarios for 4-Caffeoyl-5-feruloylquinic Acid Based on Validated Differentiation


Development of Next-Generation α-Glucosidase Inhibitors for Type 2 Diabetes Management

The 2.07-fold potency advantage of the caffeoyl-feruloylquinic acid scaffold over acarbose [1] positions 4-caffeoyl-5-feruloylquinic acid as a valuable lead compound or pharmacophore template for medicinal chemistry programs targeting α-glucosidase. Procurement of this specific mixed diester is essential for structure-activity relationship (SAR) studies aimed at optimizing the balance of caffeoyl and feruloyl substitution for maximal enzyme inhibition and favorable pharmacokinetics.

High-Potency Antioxidant Reference Standard for Nutraceutical and Food Science Research

Given that diCQAs, as a class, exhibit 1.0-1.8× the free radical scavenging activity of α-tocopherol and ascorbic acid [2], 4-caffeoyl-5-feruloylquinic acid serves as a chemically defined, high-potency antioxidant standard. Its procurement is critical for calibrating antioxidant assays, validating the bioactivity of coffee and plant extracts, and investigating the contribution of specific CGA isomers to overall health benefits.

Advanced Cosmetic Active Ingredient Targeting Tyrosinase and Melanin Synthesis

The 2.0-2.2× greater tyrosinase inhibitory potency of diCQAs compared to arbutin [2] makes 4-caffeoyl-5-feruloylquinic acid a compelling candidate for inclusion in skin-whitening and anti-aging cosmetic formulations. Its dual antioxidant and tyrosinase-inhibiting properties, derived from its unique esterification pattern, offer a potential multi-functional advantage over simpler phenolic acids.

Analytical Method Development and Quality Control of Chlorogenic Acid Isomers in Complex Matrices

The documented HPLC co-elution of 4- and 5-feruloylquinic acid isomers [3] creates a specific need for 4-caffeoyl-5-feruloylquinic acid as a pure reference standard. Procurement of this compound is mandatory for developing and validating robust, isomer-specific analytical methods (e.g., UPLC, LC-MS/MS) required for accurate quantification of individual CGAs in coffee, herbal medicines, and dietary supplements, ensuring product consistency and label claim verification.

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